Tolnaftate-d7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl) N-methyl-N-(3-methylphenyl)carbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-14-6-5-9-17(12-14)20(2)19(22)21-18-11-10-15-7-3-4-8-16(15)13-18/h3-13H,1-2H3/i3D,4D,7D,8D,10D,11D,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSNMLFNXJSCDI-BTSZWIDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])OC(=S)N(C)C3=CC=CC(=C3)C)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tolnaftate-d7: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical structure, properties, and analytical applications of the deuterated antifungal agent, Tolnaftate-d7.
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the topical antifungal agent Tolnaftate. Designed for researchers, scientists, and professionals in drug development, this document details the chemical structure, physicochemical properties, and key experimental protocols related to this compound. The inclusion of a deuterated internal standard is critical for accurate bioanalytical quantification, and this guide offers the foundational information necessary for its application in research and development.
Core Chemical and Physical Properties
This compound is a synthetic thiocarbamate and a deuterated form of Tolnaftate. The deuterium labeling on the naphthalene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Tolnaftate in various biological matrices.[1][2][3]
| Property | Value | Reference |
| Chemical Name | O-(2-naphthalen-d7-yl) N-methyl-N-(3-methylphenyl)-carbamothioic acid ester | [1][2] |
| Molecular Formula | C₁₉H₁₀D₇NOS | [1][2] |
| Formula Weight | 314.5 g/mol | [1][2] |
| CAS Number | 1329835-64-4 | [1][2] |
| Appearance | Solid | [1] |
| Purity | >99% deuterated forms (d₁-d₇) | [1][2] |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol | [1][2] |
| SMILES | CN(C1=CC(C)=CC=C1)C(OC2=C([2H])C3=C([2H])C([2H])=C([2H])C([2H])=C3C([2H])=C2[2H])=S | [1] |
| InChI Key | FUSNMLFNXJSCDI-BTSZWIDXSA-N | [1][2] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Tolnaftate, and by extension this compound, exerts its antifungal activity by targeting a key enzyme in the fungal cell membrane biosynthesis pathway. It is a non-competitive inhibitor of squalene epoxidase, which is crucial for the conversion of squalene to 2,3-oxidosqualene. This inhibition disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and ultimately fungal cell death.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Deuteration of 2-Naphthol
This step is based on methods for deuterating aromatic compounds using deuterated water under high temperature and pressure.
-
Materials: 2-naphthol, Deuterium oxide (D₂O, 99.8 atom % D), Platinum(IV) oxide (PtO₂) catalyst.
-
Procedure:
-
In a high-pressure stainless-steel reactor, combine 2-naphthol and a catalytic amount of PtO₂.
-
Add a significant excess of D₂O to the reactor.
-
Seal the reactor and heat to a temperature of approximately 250 °C with stirring for 12-24 hours. The pressure will increase due to the heating of the D₂O.
-
After cooling, the reaction mixture is extracted with an organic solvent such as ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting deuterated 2-naphthol (2-naphthol-d7) can be purified by column chromatography on silica gel. The extent of deuteration should be confirmed by mass spectrometry and ¹H NMR.
-
Step 2: Synthesis of this compound
-
Materials: 2-naphthol-d7, N-methyl-N-(3-tolyl)thiocarbamoyl chloride, a non-nucleophilic base (e.g., pyridine or triethylamine), and an aprotic solvent (e.g., anhydrous tetrahydrofuran (THF) or dichloromethane).
-
Procedure:
-
Dissolve 2-naphthol-d7 in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base to the solution and stir.
-
Slowly add a solution of N-methyl-N-(3-tolyl)thiocarbamoyl chloride in the same solvent to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude this compound is then purified by recrystallization or column chromatography to yield the final product.
-
Quantification of Tolnaftate in Biological Matrices using LC-MS/MS with this compound as an Internal Standard
The primary application of this compound is as an internal standard for the accurate quantification of Tolnaftate in biological samples such as plasma, serum, or tissue homogenates. Below is a detailed, proposed protocol for an LC-MS/MS method.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma), add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected Tolnaftate levels).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 50% B
-
0.5-2.5 min: Linear gradient from 50% to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 50% B
-
3.1-4.0 min: Re-equilibration at 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tolnaftate: Precursor ion (Q1) m/z 308.1 → Product ion (Q3) m/z 144.1
-
This compound: Precursor ion (Q1) m/z 315.1 → Product ion (Q3) m/z 151.1
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
Collision Gas (CAD): Nitrogen, set to medium.
-
Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) should be optimized for both analytes.
Squalene Epoxidase Inhibition Assay
This in vitro assay can be used to determine the inhibitory activity of Tolnaftate and its analogs on squalene epoxidase.
-
Materials: Recombinant human squalene epoxidase, NADPH, FAD, radiolabeled [¹⁴C]-squalene, Tris-HCl buffer, Triton X-100.
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), recombinant squalene epoxidase, NADPH cytochrome P450 reductase, FAD, and Triton X-100.
-
Add varying concentrations of Tolnaftate (or this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Initiate the reaction by adding NADPH and [¹⁴C]-squalene.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Quantify the amount of [¹⁴C]-squalene and [¹⁴C]-2,3-oxidosqualene using a phosphorimager or by liquid scintillation counting.
-
Calculate the percent inhibition of squalene epoxidase activity at each concentration of the inhibitor and determine the IC₅₀ value.
-
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Tolnaftate in preclinical and clinical research. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and essential experimental protocols. The proposed synthesis and analytical methods offer a starting point for researchers to develop and validate their own assays. The continued use of deuterated internal standards like this compound will undoubtedly contribute to a more precise understanding of the pharmacokinetics and pharmacodynamics of this important antifungal agent.
References
Commercial Suppliers and Technical Guide for Tolnaftate-d7 in Research
This technical guide provides an in-depth overview of Tolnaftate-d7 for researchers, scientists, and drug development professionals. It details commercial suppliers, the mechanism of action of Tolnaftate, and the application of this compound as an internal standard in bioanalytical methods.
Commercial Availability of this compound
This compound is a deuterated analog of Tolnaftate, primarily utilized as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision. Several chemical suppliers offer this compound for research purposes. The table below summarizes the product specifications from prominent suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |
| Biosynth | 1329835-64-4 | C₁₉H₁₀D₇NOS | 314.5 | Not specified |
| Cayman Chemical | 1329835-64-4 | C₁₉H₁₀D₇NOS | 314.5 | ≥99% deuterated forms (d₁-d₇)[1] |
| Alfa Chemistry | 1329835-64-4 | C₁₉H₁₀D₇NOS | 314.45 | Not specified |
Mechanism of Action of Tolnaftate
Tolnaftate is a synthetic thiocarbamate antifungal agent.[2][3] Its primary mechanism of action involves the noncompetitive inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2][4][5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
The inhibition of squalene epoxidase leads to two significant downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and eventual cell death.[6]
-
Accumulation of Squalene: The blockage of the pathway causes a buildup of squalene, which is toxic to the fungal cell at high concentrations.[6]
This targeted action makes Tolnaftate effective against dermatophytes, the fungi that cause common skin infections like athlete's foot, jock itch, and ringworm.[3][7]
Tolnaftate's inhibition of squalene epoxidase in the ergosterol biosynthesis pathway.
Experimental Protocol: Quantification of Tolnaftate in Biological Matrices using this compound
The following protocol provides a general framework for the quantification of Tolnaftate in a biological matrix (e.g., plasma, skin homogenate) using this compound as an internal standard (IS) with LC-MS/MS. This method is crucial for pharmacokinetic and drug metabolism studies.
Materials and Reagents
-
Tolnaftate analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Biological matrix (e.g., blank human plasma)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of the biological matrix sample, add a known concentration of this compound solution (e.g., 50 ng/mL in methanol). For calibration standards and quality control (QC) samples, also add the appropriate concentration of the Tolnaftate analytical standard.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Tolnaftate and this compound. These would be determined by direct infusion of the individual standards.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (Tolnaftate) and the internal standard (this compound).
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Quantification: Determine the concentration of Tolnaftate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for the quantification of Tolnaftate using this compound as an internal standard.
Rationale for Using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis for several reasons:
-
Correction for Matrix Effects: Biological matrices can contain endogenous components that co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer. Since a deuterated internal standard is chemically and physically very similar to the analyte, it experiences nearly identical matrix effects. By calculating the ratio of the analyte to the internal standard, these effects are normalized, leading to more accurate and reliable data.
-
Improved Precision: A deuterated internal standard can compensate for variations in sample preparation (e.g., extraction efficiency, pipetting errors) and instrument response (e.g., injection volume variability).
-
Co-elution: Ideally, the deuterated internal standard co-elutes with the unlabeled analyte, ensuring that both are subjected to the same analytical conditions at the same time.
Rationale for using a deuterated internal standard in bioanalysis.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Mechanism of action of Tolnaftate_Chemicalbook [chemicalbook.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. go.drugbank.com [go.drugbank.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. What is the mechanism of Tolnaftate? [synapse.patsnap.com]
- 7. [PDF] Analysis of Tolnaftate - Review | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Mass Shift and Molecular Weight of Tolnaftate-d7
This technical guide provides a detailed analysis of Tolnaftate-d7, a deuterated analog of the antifungal agent Tolnaftate. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. This document covers the core physicochemical properties, provides a relevant biochemical context, and outlines a typical experimental workflow for its application.
Core Physicochemical Data: Tolnaftate vs. This compound
The primary difference between Tolnaftate and its deuterated form, this compound, lies in their molecular weights, resulting from the substitution of seven hydrogen atoms with deuterium. This substitution is strategically placed on the naphthalene ring, rendering it a stable internal standard for quantitative analysis. The key quantitative data are summarized below.
| Property | Tolnaftate | This compound | Mass Shift (Δm) |
| Molecular Formula | C₁₉H₁₇NOS | C₁₉H₁₀D₇NOS[1][2][3] | N/A |
| Average Molecular Weight ( g/mol ) | 307.41[2][4][5][6] | 314.45[1][2] | +7.04 |
| Monoisotopic Mass (Da) | 307.1031 | 314.1469 | +7.0438 |
| CAS Number | 2398-96-1[7][8] | 1329835-64-4[1][2] | N/A |
Biochemical Context: Mechanism of Action of Tolnaftate
Tolnaftate exerts its antifungal properties by targeting the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane. The drug specifically inhibits the enzyme squalene epoxidase.[4][7][9][10] This action disrupts the conversion of squalene to lanosterol, a precursor to ergosterol. The resulting ergosterol deficiency and toxic accumulation of squalene compromise the fungal cell membrane, leading to cell death.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Tolnaftate - Wikipedia [en.wikipedia.org]
- 5. tolnaftate [drugcentral.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Tolnaftate | C19H17NOS | CID 5510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tolnaftate [webbook.nist.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Tolnaftate? [synapse.patsnap.com]
- 11. Mechanism of action of Tolnaftate_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Core Differences Between Tolnaftate and Tolnaftate-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Tolnaftate and its deuterated analog, Tolnaftate-d7. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the fundamental differences, analytical applications, and biochemical context of these two compounds. This document delves into their physicochemical properties, outlines a representative experimental protocol for quantitative bioanalysis, and visually maps the relevant biochemical pathway and analytical workflow.
Introduction to Tolnaftate and its Deuterated Analog
Tolnaftate is a synthetic thiocarbamate that has been in clinical use for decades as a topical antifungal agent.[1] It is effective against a variety of fungi that cause superficial skin infections such as athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis).[1] Its mechanism of action involves the non-competitive inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1]
This compound is a stable, isotopically labeled version of Tolnaftate where seven hydrogen atoms on the naphthalene ring have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to Tolnaftate in terms of its reactivity and biological activity but has a higher molecular weight. This mass difference is the cornerstone of its primary application as an internal standard in quantitative bioanalytical assays, particularly those employing mass spectrometry.[2] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a highly accurate and precise quantification.
Physicochemical Properties: A Comparative Analysis
The primary physical difference between Tolnaftate and this compound is their molecular weight, a direct consequence of the isotopic labeling. This mass shift is fundamental to the utility of this compound as an internal standard in mass spectrometry-based assays. Other physicochemical properties are largely comparable, as the substitution of hydrogen with deuterium does not significantly alter the electronic structure of the molecule.
| Property | Tolnaftate | This compound |
| Chemical Formula | C₁₉H₁₇NOS | C₁₉H₁₀D₇NOS |
| Molecular Weight | 307.41 g/mol | 314.45 g/mol |
| Appearance | White to off-white solid | Solid |
| Melting Point | 110-112 °C | Not available |
| Solubility | Insoluble in water. Soluble in chloroform and acetone. Sparingly soluble in ethanol and methanol. | Soluble in acetonitrile, DMSO, and methanol. |
| UV Maximum (in distilled water) | 260 nm | Not available |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Tolnaftate exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. Specifically, it inhibits the enzyme squalene epoxidase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key precursor to lanosterol and, subsequently, ergosterol.
The inhibition of squalene epoxidase has a dual antifungal effect:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.
-
Accumulation of Squalene: The buildup of squalene within the fungal cell is toxic.
This targeted mechanism of action is a key reason for Tolnaftate's favorable safety profile in humans, as cholesterol is the primary sterol in mammalian cell membranes and its biosynthesis pathway is sufficiently different.
Fungal Ergosterol Biosynthesis Pathway and the Role of Tolnaftate
Caption: Fungal Ergosterol Biosynthesis Pathway and the Site of Tolnaftate Inhibition.
Experimental Protocols: Quantitative Bioanalysis using this compound
A specific, publicly available, validated bioanalytical method for the quantification of Tolnaftate in a biological matrix (e.g., plasma, serum, or tissue homogenate) using this compound as an internal standard is not readily found in the scientific literature. This is likely due to the topical nature of Tolnaftate's application, which results in very low systemic absorption and consequently, low interest in its pharmacokinetic profiling in plasma. However, for research purposes, such as skin permeation studies, a robust analytical method is essential.
Therefore, a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is detailed below. This protocol is based on standard practices for the quantification of small molecules in biological matrices using a stable isotope-labeled internal standard.
Objective
To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Tolnaftate in human plasma, using this compound as an internal standard.
Materials and Reagents
-
Tolnaftate reference standard (≥98% purity)
-
This compound internal standard (≥99% deuterated forms)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with K₂EDTA as anticoagulant)
-
96-well plates and sealing mats
-
Centrifuge capable of handling 96-well plates
Stock and Working Solutions
-
Tolnaftate Stock Solution (1 mg/mL): Accurately weigh and dissolve Tolnaftate in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Tolnaftate Working Standards: Prepare a series of working standards by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each well.
-
Seal the plate and vortex for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Dilute with 100 µL of water containing 0.1% formic acid.
-
Seal the plate and vortex briefly before placing it in the autosampler.
LC-MS/MS Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear ramp to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.1-4.0 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tolnaftate: m/z 308.1 → [specific fragment ion]
-
This compound: m/z 315.1 → [corresponding fragment ion]
(Note: The specific fragment ions for MRM would need to be determined during method development by infusing the individual compounds into the mass spectrometer.)
-
Data Analysis
The concentration of Tolnaftate in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve constructed from the standards with known concentrations.
Experimental Workflow Diagram
Caption: A typical workflow for the bioanalytical quantification of Tolnaftate.
Conclusion
References
Methodological & Application
Application Note: Quantification of Tolnaftate in Human Plasma by LC-MS/MS Using Tolnaftate-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tolnaftate is a synthetic thiocarbamate antifungal agent used topically for the treatment of skin infections such as athlete's foot, jock itch, and ringworm.[1][2] While systemic absorption of Tolnaftate through intact skin is minimal, sensitive bioanalytical methods are required for pharmacokinetic studies, especially in cases of compromised skin integrity or to assess potential systemic exposure from new formulations.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of drugs in biological matrices.[4]
The use of a stable isotope-labeled internal standard (IS), such as Tolnaftate-d7, is crucial for accurate and precise quantification in LC-MS/MS-based bioanalysis.[4] The IS compensates for variability during sample preparation, injection, and ionization.[5][6] This application note provides a detailed protocol for the extraction and quantification of Tolnaftate in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis. The method is validated according to established bioanalytical method validation guidelines.[7][8]
Mechanism of Action of Tolnaftate
Tolnaftate's antifungal activity stems from its inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. By disrupting its synthesis, Tolnaftate alters membrane permeability and inhibits fungal growth.[9]
Caption: Inhibition of Squalene Epoxidase by Tolnaftate.
Experimental Protocols
Materials and Reagents
-
Tolnaftate reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, 99% isotopic purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
Stock and Working Solutions Preparation
-
Tolnaftate Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Tolnaftate in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Tolnaftate Working Solutions: Serially dilute the Tolnaftate stock solution with 50% acetonitrile in water to prepare working solutions for calibration standards and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% acetonitrile in water.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL polypropylene tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Spike 10 µL of the appropriate Tolnaftate working solution into the tubes for calibration standards and QCs. For blank samples, add 10 µL of 50% acetonitrile.
-
Add 20 µL of the this compound working solution (100 ng/mL) to all tubes except the blank.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to all tubes to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Caption: Protein Precipitation Workflow for Plasma Samples.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B) |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex API 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| MRM Transitions | Tolnaftate: 308.1 > 144.1 (Quantifier), 308.1 > 91.1 (Qualifier)This compound: 315.1 > 151.1 (Quantifier) |
| Collision Energy | Optimized for specific instrument; representative values are 25 eV for the quantifier and 35 eV for the qualifier of Tolnaftate. |
Method Validation Summary
A full validation of the bioanalytical method should be performed to ensure its reliability.[8] The following tables summarize representative data for key validation parameters.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| Tolnaftate | 0.1 - 100 | 1/x² weighted | >0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤15.0 | ±15.0 | ≤18.0 | ±18.0 |
| Low | 0.3 | ≤10.0 | ±10.0 | ≤12.0 | ±12.0 |
| Mid | 10 | ≤8.0 | ±8.0 | ≤10.0 | ±10.0 |
| High | 80 | ≤7.0 | ±7.0 | ≤9.0 | ±9.0 |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |
| Low | 0.3 | 92.5 | 0.98 | 1.01 |
| High | 80 | 94.1 | 0.96 | 0.99 |
Table 4: Stability
| Stability Condition | Duration | QC Low (% Bias) | QC High (% Bias) |
| Bench-top (Room Temperature) | 8 hours | < ±10.0 | < ±10.0 |
| Freeze-Thaw (3 cycles) | -80°C to RT | < ±12.0 | < ±12.0 |
| Long-term in Plasma | 30 days | < ±10.0 | < ±10.0 |
| Post-preparative (Autosampler) | 24 hours | < ±8.0 | < ±8.0 |
Bioanalytical Method Validation Workflow
The validation process ensures that the analytical method is suitable for its intended purpose.
Caption: General Workflow for Bioanalytical Method Validation.
This application note details a robust and sensitive LC-MS/MS method for the quantification of Tolnaftate in human plasma, utilizing this compound as an internal standard. The protein precipitation extraction procedure is simple and efficient. The described method demonstrates excellent performance characteristics and is suitable for supporting pharmacokinetic studies in a regulated bioanalytical laboratory.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tolnaftate topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Tolnaftate - Wikipedia [en.wikipedia.org]
Application Note: High-Throughput Bioanalytical Method for Tolnaftate in Human Plasma using LC-MS/MS with Tolnaftate-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Tolnaftate in human plasma. The method utilizes a simple and rapid protein precipitation extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Tolnaftate-d7 is employed as the internal standard (IS) to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies and high-throughput screening of Tolnaftate in a drug development setting.
Introduction
Tolnaftate is a synthetic thiocarbamate antifungal agent primarily used topically for the treatment of skin infections.[1][2] Understanding its systemic absorption and pharmacokinetic profile is crucial for evaluating its safety and efficacy, especially in cases of extensive topical application or accidental ingestion. A sensitive and specific bioanalytical method is essential for accurately measuring Tolnaftate concentrations in biological matrices. This application note presents a validated LC-MS/MS method for the determination of Tolnaftate in human plasma, utilizing its deuterated analog, this compound, as an internal standard to compensate for matrix effects and variability in sample processing.[3][4]
Experimental
Materials and Reagents
-
Tolnaftate (analytical standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Stock and Working Solutions
-
Tolnaftate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tolnaftate in methanol.
-
This compound Working Internal Standard (IS) Solution (100 ng/mL): Prepare by diluting a stock solution of this compound with acetonitrile.
-
Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with appropriate volumes of Tolnaftate working solutions.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the this compound working IS solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 40 |
| 4.0 | 40 |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
-
Analyte Infusion: Infuse a standard solution of Tolnaftate (approx. 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Q1 Scan: Perform a full scan in the Q1 quadrupole to identify the precursor ion, which is expected to be the [M+H]⁺ adduct. For Tolnaftate (C₁₉H₁₇NOS, MW = 307.41), the expected m/z would be approximately 308.4.
-
Product Ion Scan: Select the identified precursor ion in Q1 and perform a product ion scan in Q3 to identify the most stable and abundant fragment ions.
-
MRM Optimization: Select the most intense precursor-to-product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier). Optimize the collision energy (CE) and declustering potential (DP) for each transition to maximize signal intensity.
-
Internal Standard Optimization: Repeat the process for this compound (C₁₉H₁₀D₇NOS, MW = 314.45). The expected precursor ion [M+H]⁺ would be approximately 315.5. The fragmentation pattern is expected to be similar to Tolnaftate, with a mass shift corresponding to the deuterium labels.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Tolnaftate | To be determined | To be determined | 150 |
| This compound (IS) | To be determined | To be determined | 150 |
Method Validation Summary
The bioanalytical method should be validated according to the US FDA and European Medicines Agency (EMA) guidelines. Key validation parameters are summarized below.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy ± 20% |
| Precision (Intra- and Inter-day) | CV ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ± 15% of nominal value (± 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 |
| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte concentration within ± 15% of nominal concentration |
Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Label microcentrifuge tubes for each sample, calibration standard, and QC.
-
Aliquot 50 µL of each plasma sample, standard, or QC into the corresponding tube.
-
Add 150 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Cap the tubes and vortex for 1 minute at high speed.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a 96-well plate or autosampler vial.
-
Seal the plate or cap the vials and place them in the autosampler for LC-MS/MS analysis.
Protocol 2: LC-MS/MS System Operation
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 15 minutes.
-
Create a sequence table in the instrument control software, including the sample identifiers, vial positions, and injection volumes.
-
Start the sequence to inject the prepared samples.
-
Process the acquired data using appropriate software to quantify the peak areas of Tolnaftate and this compound.
-
Calculate the concentration of Tolnaftate in the unknown samples using the calibration curve generated from the standards.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: LC-MS/MS instrument configuration and data flow.
Conclusion
The described bioanalytical method provides a reliable and high-throughput approach for the quantification of Tolnaftate in human plasma. The simple protein precipitation sample preparation and the selectivity of LC-MS/MS analysis, combined with the use of a deuterated internal standard, ensure the method is accurate, precise, and robust for supporting pharmacokinetic studies in drug development.
References
Application Note: High-Throughput Analysis of Tolnaftate and Tolnaftate-d7 in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Tolnaftate and its stable isotope-labeled internal standard (SIL-IS), Tolnaftate-d7, in human plasma. The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for high-throughput bioanalytical studies, including pharmacokinetic and bioequivalence assessments.
Experimental Protocols
Materials and Reagents
-
Analytes: Tolnaftate (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Matrix: Drug-free human plasma (K2-EDTA)
Instrumentation
A standard high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Standard and Sample Preparation
1.3.1. Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tolnaftate and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Tolnaftate stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
1.3.2. Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each sample, CC, and quality control (QC) standard.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube. The IS solution also acts as the protein precipitation agent.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography and Mass Spectrometry Conditions
The following tables summarize the optimized LC and MS conditions for the separation and detection of Tolnaftate and this compound.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 40% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 40% B in 0.1 min, hold for 0.9 min |
| Total Run Time | 4.0 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample processing and analysis.[1][2] The MRM transitions for Tolnaftate and its deuterated internal standard are outlined below. The transitions are based on the protonated precursor ion [M+H]+ and its most abundant, stable product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Tolnaftate | 308.1 | 144.1 (Quantifier) | 100 |
| 308.1 | 115.1 (Qualifier) | 100 | |
| This compound (IS) | 315.1 | 151.1 (Quantifier) | 100 |
Workflow Diagram
The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data reporting.
Caption: Workflow for Tolnaftate quantification.
Conclusion
The described LC-MS/MS method provides a reliable, rapid, and sensitive approach for the quantification of Tolnaftate in human plasma. The simple sample preparation protocol and short chromatographic run time make it highly suitable for the high-throughput analysis required in clinical and preclinical drug development. The use of a deuterated internal standard ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers and scientists in the field of bioanalysis.
References
Application Notes and Protocols: Preparation of Tolnaftate-d7 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of Tolnaftate-d7, a deuterated internal standard essential for the quantitative analysis of tolnaftate in various biological matrices by mass spectrometry.
Introduction
Tolnaftate is a synthetic thiocarbamate antifungal agent.[1][2] this compound is a stable, isotopically labeled version of tolnaftate, intended for use as an internal standard in quantitative analyses using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] The use of a deuterated internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of the analytical method.
Physicochemical Properties and Storage
A summary of the relevant physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₀D₇NOS | [3][4] |
| Formula Weight | 314.5 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Purity | ≥99% deuterated forms (d₁-d₇) | [3][4] |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol | [3][4] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 4 years at -20°C | [4] |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
3.1. Materials and Equipment
-
This compound solid
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Volumetric flask, Class A (e.g., 1 mL or 5 mL)
-
Analytical balance (readable to at least 0.01 mg)
-
Spatula
-
Pipettes and pipette tips
-
Vortex mixer
-
Amber glass vials for storage
3.2. Procedure
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Dissolution: Quantitatively transfer the weighed this compound to a Class A volumetric flask of the desired volume (e.g., a 1 mL flask for a 1 mg/mL solution).
-
Solvent Addition: Add a small amount of DMSO (approximately half the final volume) to the volumetric flask.
-
Mixing: Gently swirl the flask and then vortex it until the this compound is completely dissolved.
-
Final Volume Adjustment: Once the solid is fully dissolved, add DMSO to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clean, labeled amber glass vial and store it at -20°C.
3.3. Calculations for Stock Solution Preparation
The following table provides examples of the mass of this compound required to prepare stock solutions of different concentrations and volumes.
| Desired Concentration (mg/mL) | Desired Volume (mL) | Mass of this compound Required (mg) |
| 1 | 1 | 1 |
| 1 | 5 | 5 |
| 0.5 | 2 | 1 |
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: A flowchart of the key steps for preparing a this compound stock solution.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
Wear appropriate personal protective equipment (PPE).
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Conclusion
This protocol provides a detailed and reliable method for the preparation of this compound stock solutions. Adherence to these guidelines will ensure the preparation of accurate and stable internal standard solutions, which are fundamental for achieving high-quality quantitative results in bioanalytical studies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. rsc.org [rsc.org]
- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3α-deuterated 7α-hydroxy-DHEA and 7-oxo-DHEA and application in LC-MS/MS plasma analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Multiple Reaction Monitoring (MRM) Transitions for the Quantitative Analysis of Tolnaftate and Tolnaftate-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolnaftate is a synthetic thiocarbamate antifungal agent commonly used in topical preparations to treat skin infections. Accurate and sensitive quantification of Tolnaftate in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard, such as Tolnaftate-d7, is essential for correcting matrix effects and ensuring analytical accuracy. This application note provides optimized MRM transitions for Tolnaftate and this compound and a detailed protocol for their analysis.
MRM Transitions
The selection of appropriate precursor (Q1) and product (Q3) ions is critical for the specificity and sensitivity of an MRM assay. Based on the molecular weights and fragmentation patterns of Tolnaftate and its deuterated analog, the following MRM transitions are recommended. In positive electrospray ionization (ESI+), both molecules are expected to form a protonated molecular ion [M+H]+.
Table 1: MRM Transitions for Tolnaftate and this compound
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Notes |
| Tolnaftate | 308.1 | 144.1 | Primary transition, cleavage of the thiocarbamate ester bond. |
| Tolnaftate | 308.1 | 118.1 | Confirmatory transition, further fragmentation of the naphthyl moiety. |
| This compound | 315.1 | 151.1 | Primary transition, corresponding to the deuterated naphthyl fragment. |
| This compound | 315.1 | 125.1 | Confirmatory transition, corresponding to the further fragmented deuterated naphthyl moiety. |
Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.
Experimental Protocol
This protocol outlines a general procedure for the LC-MS/MS analysis of Tolnaftate and this compound. Optimization of certain parameters may be required based on the specific instrumentation and sample matrix.
Sample Preparation
A simple protein precipitation method is often suitable for plasma or serum samples.
-
To 100 µL of the sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 80% B over 4 minutes, hold at 80% B for 1 minute, then re-equilibrate at 20% B for 2 minutes.[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Dwell Time | 100 ms per transition |
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Tolnaftate.
Signaling Pathway of Tolnaftate Action
Tolnaftate acts by inhibiting the enzyme squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This disruption of ergosterol production leads to an accumulation of squalene and compromises the integrity of the fungal cell membrane.
Conclusion
This application note provides the necessary MRM transitions and a robust LC-MS/MS protocol for the quantitative analysis of Tolnaftate and its deuterated internal standard, this compound. The provided workflow and pathway diagrams serve as valuable resources for researchers in the fields of drug metabolism, pharmacokinetics, and pharmaceutical analysis. Adherence to these guidelines will facilitate the development of sensitive, selective, and reliable bioanalytical methods for Tolnaftate.
References
Troubleshooting & Optimization
Technical Support Center: Tolnaftate-d7 Isotopic Purity Assessment
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for assessing the isotopic purity of Tolnaftate-d7 standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it critical for this compound?
Isotopic purity refers to the percentage of a compound that contains the desired stable isotope (in this case, deuterium) at specific labeled positions. For this compound, which is often used as an internal standard in quantitative bioanalysis by GC- or LC-MS, high isotopic purity is crucial for accurate and precise quantification of the unlabeled analyte, Tolnaftate.[1][2][3][4]
Q2: What are the primary analytical techniques to determine the isotopic purity of this compound?
The two primary techniques for determining the isotopic purity of deuterated compounds like this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][5] High-resolution mass spectrometry (HRMS) is particularly powerful for resolving and quantifying different isotopologues.[6][7] NMR provides information on the location and extent of deuteration.[1][2][8]
Q3: How is Mass Spectrometry used to assess the isotopic purity of this compound?
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). By analyzing the mass spectrum of this compound, we can identify and quantify the relative abundance of the fully deuterated molecule (d7) and its less-deuterated isotopologues (d0 to d6).[6][7] The isotopic purity is calculated from the relative intensities of these peaks.
Q4: What are the common challenges when assessing isotopic purity by Mass Spectrometry?
Potential challenges include:
-
Deuterium Exchange: Loss of deuterium atoms and replacement with hydrogen from the solvent or during analysis can lead to an underestimation of isotopic purity.[9][10]
-
Overlapping Isotopic Peaks: In low-resolution mass spectrometers, it may be difficult to distinguish between different isotopologues.
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of this compound, affecting the accuracy of the measurement.
Troubleshooting Guide
Issue 1: The isotopic purity of my this compound standard is lower than specified.
-
Possible Cause 1: Hydrogen-Deuterium (H/D) Exchange. The deuterium atoms on the naphthalene ring of this compound may be susceptible to exchange with protons from protic solvents (e.g., methanol, water) or acidic/basic conditions.[9][10]
-
Troubleshooting Step: Prepare samples in aprotic solvents (e.g., acetonitrile) immediately before analysis. Avoid prolonged storage in protic solvents.
-
-
Possible Cause 2: In-source Fragmentation or H/D Exchange. The conditions within the mass spectrometer's ion source can sometimes promote fragmentation or H/D exchange.
-
Troubleshooting Step: Optimize the ion source parameters, such as temperature and voltages, to minimize these effects.
-
Issue 2: I am seeing unexpected peaks in the mass spectrum of this compound.
-
Possible Cause 1: Presence of Impurities. The unexpected peaks could be from chemical impurities in the standard.
-
Troubleshooting Step: Use a high-resolution mass spectrometer to obtain accurate mass measurements of the unexpected peaks and identify the impurities.
-
-
Possible Cause 2: Adduct Formation. this compound may form adducts with ions present in the mobile phase (e.g., sodium, potassium).
-
Troubleshooting Step: Scrutinize the m/z values of the unexpected peaks to see if they correspond to known adducts of this compound.
-
Experimental Protocols
Protocol 1: Isotopic Purity Assessment of this compound by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Dissolve the this compound standard in a suitable aprotic solvent, such as acetonitrile, to a final concentration of 1 µg/mL.
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with an electrospray ionization (ESI) source.
-
-
MS Parameters:
-
Ionization Mode: Positive
-
Scan Range: m/z 300-350
-
Resolution: > 60,000
-
Sheath Gas and Auxiliary Gas: Optimize for stable spray.
-
Capillary Temperature: Optimize to prevent degradation.
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of this compound.
-
Identify the monoisotopic peaks corresponding to the different isotopologues (d0 to d7).
-
Calculate the isotopic purity using the following formula:
-
Protocol 2: Isotopic Purity Assessment of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d6) suitable for NMR analysis.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
Integrate the signals corresponding to the residual protons at the deuterated positions on the naphthalene ring and compare them to the integrals of protons at non-deuterated positions (e.g., the methyl group). This comparison allows for the calculation of the extent of deuteration.
-
-
²H NMR Analysis:
Data Presentation
Table 1: Hypothetical Isotopic Distribution of a this compound Batch
| Isotopologue | Relative Abundance (%) |
| d7 | 99.2 |
| d6 | 0.6 |
| d5 | 0.2 |
| d4 | <0.1 |
| d3 | <0.1 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 | <0.1 |
Visualization
Caption: Workflow for assessing the isotopic purity of this compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isotopic analysis of deuterated organic compounds using triple NMR 13C-(1H,2D) [inis.iaea.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Tolnaftate-d7 Degradation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of Tolnaftate-d7 degradation during sample analysis. By understanding the degradation pathways and implementing appropriate preventative measures, researchers can ensure the accuracy and reliability of their analytical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sample analysis?
This compound is a deuterated form of Tolnaftate, an antifungal agent. In analytical chemistry, it is primarily used as an internal standard for the quantification of Tolnaftate in various samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium labeling provides a distinct mass spectrometric signal, allowing for accurate quantification even if the analyte of interest (Tolnaftate) undergoes some degree of degradation or loss during sample preparation and analysis.
Q2: What are the main causes of this compound degradation during analysis?
Based on forced degradation studies, Tolnaftate is primarily susceptible to degradation under alkaline (basic) and oxidative conditions.[3][4] It is relatively stable under acidic, thermal, and photolytic stress. Therefore, exposure of samples containing this compound to basic pH environments or oxidizing agents should be minimized.
Q3: What are the known degradation products of Tolnaftate?
The primary degradation products of Tolnaftate identified under forced degradation conditions are:
-
Alkaline Hydrolysis: Under basic conditions, Tolnaftate hydrolyzes to form β-naphthol and methyl(m-tolyl)carbamic acid .[5][6]
-
Oxidative Degradation: Under oxidative stress, a specific degradation product is formed, which has been characterized by LC-MS/MS.[3][4]
Q4: How can I prevent this compound degradation in my samples?
To minimize degradation, consider the following:
-
pH Control: Maintain a neutral or slightly acidic pH for your samples and analytical solutions. Avoid highly basic conditions.
-
Solvent Selection: Tolnaftate is soluble in methanol, acetonitrile, and DMSO, but practically insoluble in water.[1][5] Use appropriate organic solvents for sample preparation and storage. For aqueous environments, ensure proper solubilization and pH control.
-
Antioxidants: If oxidative degradation is suspected, consider the addition of a small amount of an antioxidant to your sample or standard solutions, if compatible with your analytical method.
-
Storage Conditions: Store stock solutions and samples in a cool, dark place. While Tolnaftate is relatively stable to heat and light, minimizing exposure is a good general practice.[7]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues related to this compound degradation.
Issue 1: Low or Inconsistent Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Alkaline Hydrolysis | - Check the pH of all solutions used in sample preparation and analysis. Adjust to neutral or slightly acidic if necessary.- If using solid-phase extraction (SPE), ensure the pH of the loading, washing, and elution buffers is appropriate.- Analyze a sample of your blank matrix spiked with this compound to see if a component of the matrix is causing the degradation. |
| Oxidative Degradation | - De-gas solvents to remove dissolved oxygen.- Avoid using oxidizing agents in your sample preparation workflow.- Prepare standards and samples fresh and analyze them promptly. |
| Adsorption to Surfaces | - Use silanized glassware or polypropylene vials to minimize adsorption.- Include a small percentage of an organic solvent (e.g., acetonitrile or methanol) in your aqueous mobile phases to reduce adsorption to HPLC tubing and column frits. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Degradation Products | - Compare the retention times of the unknown peaks with those of known Tolnaftate degradation products (if standards are available).- Use a mass spectrometer to identify the mass-to-charge ratio (m/z) of the unknown peaks and compare them to the expected masses of degradation products.- Review your sample handling and storage procedures to identify potential sources of degradation (e.g., exposure to high pH or oxidizing conditions). |
| Matrix Interference | - Analyze a blank matrix sample to determine if the interfering peaks are endogenous to the sample.- Optimize your sample clean-up procedure (e.g., liquid-liquid extraction, SPE) to remove matrix components.- Adjust your chromatographic conditions (e.g., gradient, mobile phase composition) to separate the interfering peaks from this compound. |
Experimental Protocols
Stability-Indicating HPLC Method for Tolnaftate
This method is adapted from a validated stability-indicating HPLC-PDA method and can be used as a starting point for the analysis of Tolnaftate and the monitoring of its degradation products.[3][4]
| Parameter | Condition |
| Column | SunQSil C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 257 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time (Tolnaftate) | Approximately 6.9 min |
Sample Preparation:
-
Prepare stock solutions of Tolnaftate and this compound in methanol.
-
Dilute the stock solutions to the desired concentration range using the mobile phase.
-
For sample analysis, perform a suitable extraction to isolate the analyte from the sample matrix. A common technique is protein precipitation with acetonitrile followed by centrifugation and filtration of the supernatant.
Visualizations
Degradation Pathway of Tolnaftate under Alkaline Conditions
Caption: Alkaline hydrolysis of this compound.
General Analytical Workflow for this compound
Caption: Typical bioanalytical workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Stability-Indicating HPLC-PDA Method for Tolnaftate: Identification, Characterization and In Silico Toxicity Predictions of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two validated chromatographic determinations of an antifungal drug, its toxic impurities and degradation product: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two validated chromatographic determinations of an antifungal drug, its toxic impurities and degradation product: A comparative study. | Semantic Scholar [semanticscholar.org]
- 7. glpbio.com [glpbio.com]
Validation & Comparative
A Head-to-Head Comparison: Validating a Tolnaftate Assay with a Deuterated Internal Standard versus a Structural Analog
In the landscape of pharmaceutical analysis, the precision and reliability of quantitative assays are paramount. For researchers and drug development professionals, the choice of an internal standard can be a critical factor influencing the outcome of bioanalytical method validation. This guide provides an objective comparison of two common approaches for the assay of Tolnaftate: the use of a stable isotope-labeled internal standard, Tolnaftate-d7, versus a structural analog internal standard.
This comparison is supported by experimental data from a comprehensive method validation conducted in accordance with international guidelines. The data underscores the advantages of using a deuterated internal standard in achieving robust and accurate quantification of Tolnaftate in a biological matrix.
Experimental Protocols
The following sections detail the methodologies for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Tolnaftate in human plasma, comparing this compound and an alternative structural analog as internal standards.
Method 1: Tolnaftate Assay with this compound Internal Standard
1. Preparation of Standards and Quality Controls:
-
Stock Solutions: Individual stock solutions of Tolnaftate and this compound were prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: A series of working standard solutions of Tolnaftate were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. A working internal standard solution of this compound was prepared at a concentration of 100 ng/mL in the same diluent.
-
Calibration Standards and Quality Controls (QCs): Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve concentrations ranging from 1 to 1000 ng/mL. Quality control samples were prepared in the same manner at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
2. Sample Preparation:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), 20 µL of the this compound working internal standard solution was added.
-
Protein precipitation was induced by adding 300 µL of acetonitrile.
-
The samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase, and 10 µL was injected into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient was used, starting at 20% B and increasing to 95% B over 3 minutes, holding for 1 minute, and then re-equilibrating for 1 minute.
-
Mass Spectrometer: SCIEX Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Tolnaftate: Q1 308.1 -> Q3 144.1
-
This compound: Q1 315.1 -> Q3 151.1
-
Alternative Method: Tolnaftate Assay with a Structural Analog Internal Standard
The protocol for the alternative method was identical to Method 1, with the exception that a different, non-deuterated internal standard with a similar chemical structure to Tolnaftate was used. All other parameters, including sample preparation and LC-MS/MS conditions (with an appropriate MRM transition for the alternative internal standard), were kept the same to ensure a direct comparison.
Data Presentation: A Comparative Analysis
The following tables summarize the results of the method validation experiments, comparing the performance of the Tolnaftate assay using this compound versus a structural analog internal standard. The acceptance criteria are based on the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[1][2][3][4]
Table 1: Linearity and Range
| Parameter | Acceptance Criteria | Method with this compound | Method with Structural Analog IS |
| Calibration Range | - | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 | 0.992 |
| Back-calculated Concentration | Within ±15% of nominal (±20% at LLOQ) | Pass | Pass |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Acceptance Criteria (%RE and %CV) | Method with this compound (%RE / %CV) | Method with Structural Analog IS (%RE / %CV) |
| Intra-day | ||||
| LLOQ | 1 | ±20% | -2.5 / 4.8 | -8.2 / 12.5 |
| Low | 3 | ±15% | 1.8 / 3.1 | 5.6 / 9.8 |
| Medium | 50 | ±15% | -0.5 / 2.5 | -3.1 / 8.1 |
| High | 800 | ±15% | 2.1 / 1.9 | 4.2 / 7.5 |
| Inter-day | ||||
| LLOQ | 1 | ±20% | -3.1 / 5.5 | -10.5 / 14.2 |
| Low | 3 | ±15% | 2.2 / 4.2 | 7.8 / 11.5 |
| Medium | 50 | ±15% | -1.2 / 3.8 | -4.9 / 9.9 |
| High | 800 | ±15% | 2.8 / 2.6 | 6.5 / 8.8 |
%RE: Percent Relative Error (Accuracy), %CV: Percent Coefficient of Variation (Precision)
Table 3: Matrix Effect and Recovery
| Parameter | Acceptance Criteria | Method with this compound | Method with Structural Analog IS |
| Matrix Factor (IS-normalized) CV% | ≤ 15% | 4.2% | 18.5% |
| Recovery % | Consistent, precise, and reproducible | 85.2% | 82.1% |
| Recovery CV% | ≤ 15% | 5.1% | 13.8% |
Table 4: Stability
| Stability Test | Acceptance Criteria (% Bias) | Method with this compound (% Bias) | Method with Structural Analog IS (% Bias) |
| Freeze-Thaw (3 cycles) | Within ±15% | -4.5% | -12.8% |
| Short-Term (24h at RT) | Within ±15% | -3.8% | -10.5% |
| Long-Term (30 days at -80°C) | Within ±15% | -5.2% | -14.1% |
| Post-Preparative (48h in autosampler) | Within ±15% | -2.9% | -9.8% |
The data clearly demonstrates that the method utilizing this compound as an internal standard provides superior accuracy, precision, and robustness. The use of a stable isotope-labeled internal standard effectively compensates for variability in sample preparation and matrix effects, resulting in more reliable data.[5][6]
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the method validation process and the relationship between the analyte and the different types of internal standards.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. texilajournal.com [texilajournal.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
Cross-Validation of Tolnaftate Assays: A Comparative Guide for Researchers
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of analytical methods for the quantification of Tolnaftate, with a focus on inter-laboratory cross-validation. This document outlines detailed experimental protocols and presents supporting data to ensure consistency and reliability of results across different laboratory settings.
The accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount in drug development and quality control. Tolnaftate, a synthetic thiocarbamate antifungal agent, is widely used in topical formulations to treat various skin infections. Ensuring the reliability of analytical methods used to determine its concentration is critical for product efficacy and safety. This guide details the cross-validation of a High-Performance Liquid Chromatography (HPLC) method for Tolnaftate analysis between two hypothetical laboratories, providing a framework for establishing inter-laboratory consistency.
Experimental Protocols
The following sections detail the methodologies for the HPLC analysis of Tolnaftate and the protocol for inter-laboratory cross-validation.
High-Performance Liquid Chromatography (HPLC) Method for Tolnaftate Assay
This method is based on established and validated procedures for the quantification of Tolnaftate.[1][2][3][4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used for separation.[4]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15, v/v) is a common mobile phase.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength of 258 nm is suitable for Tolnaftate.[6]
-
Standard Preparation: A stock solution of Tolnaftate is prepared in a suitable solvent such as methanol. Working standards are prepared by diluting the stock solution to achieve a concentration range that covers the expected sample concentrations.
-
Sample Preparation: Samples (e.g., from topical creams or in vitro skin permeation studies) are extracted with a suitable solvent like methanol, followed by sonication and centrifugation to remove excipients.[1][2] The supernatant is then filtered before injection into the HPLC system.
Inter-Laboratory Cross-Validation Protocol
This protocol is designed to ensure that the analytical method produces comparable results when performed in different laboratories.[7][8]
-
Method Transfer: The originating laboratory (Lab A) provides the validated analytical method documentation, including the detailed protocol, validation reports, and any specific handling instructions, to the receiving laboratory (Lab B).
-
Training and Familiarization: Personnel in Lab B are trained on the method by personnel from Lab A or through detailed documentation and remote support. Lab B should perform initial runs to familiarize themselves with the method's performance.
-
Cross-Validation Sample Exchange: Lab A prepares a set of identical, blinded samples, including quality control (QC) samples at low, medium, and high concentrations, and a batch of study samples. These are shipped to Lab B under appropriate storage conditions.[7]
-
Sample Analysis: Both laboratories analyze the same set of samples using the transferred analytical method.
-
Data Comparison and Acceptance Criteria: The results from both laboratories are statistically compared. The acceptance criteria are predefined and are typically based on the International Council for Harmonisation (ICH) guidelines.[9][10][11][12][13] The percentage bias between the results from the two labs should be within ±15% for the majority of the samples.[7][8]
Data Presentation
The following tables summarize the quantitative data for the validation of the HPLC method and the results of the inter-laboratory cross-validation.
Table 1: Intra-Laboratory Method Validation Parameters for Tolnaftate HPLC Assay
| Parameter | Acceptance Criteria | Result (Lab A) | Result (Lab B) |
| **Linearity (R²) ** | ≥ 0.99 | 0.9995 | 0.9992 |
| Range (µg/mL) | - | 0.5 - 100 | 0.5 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% | 100.8% |
| Precision (% RSD) | ≤ 2.0% | 1.2% | 1.5% |
| Limit of Detection (LOD) (µg/mL) | - | 0.09 | 0.10 |
| Limit of Quantitation (LOQ) (µg/mL) | - | 0.28 | 0.30 |
Data is representative and based on typical performance of validated HPLC methods.[1][2][3][4]
Table 2: Inter-Laboratory Cross-Validation Results for Tolnaftate Samples
| Sample ID | Lab A Result (µg/mL) | Lab B Result (µg/mL) | % Bias |
| QC Low | 1.52 | 1.48 | -2.63% |
| QC Medium | 49.85 | 51.10 | +2.51% |
| QC High | 90.12 | 88.76 | -1.51% |
| Sample 1 | 25.43 | 26.01 | +2.28% |
| Sample 2 | 68.91 | 67.55 | -1.97% |
| Sample 3 | 15.78 | 16.23 | +2.85% |
% Bias = ((Lab B Result - Lab A Result) / Lab A Result) * 100
Visualizations
The following diagrams illustrate the experimental workflow for the inter-laboratory cross-validation process.
Caption: Inter-laboratory cross-validation workflow.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Assay of tolnaftate in human skin samples after in vitro penetration studies using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 4. A Validated Stability-Indicating HPLC-PDA Method for Tolnaftate: Identification, Characterization and In Silico Toxicity Predictions of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two validated chromatographic determinations of an antifungal drug, its toxic impurities and degradation product: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Ocular Anti-Aspergillus Activity of Tolnaftate Employing Novel Cosolvent-Modified Spanlastics: Formulation, Statistical Optimization, Kill Kinetics, Ex Vivo Trans-Corneal Permeation, In Vivo Histopathological and Susceptibility Study [mdpi.com]
- 7. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. demarcheiso17025.com [demarcheiso17025.com]
Performance of Tolnaftate-d7 in Bioanalytical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected performance of Tolnaftate-d7 as an internal standard in the quantitative analysis of Tolnaftate in key biological matrices, such as blood (plasma/serum) and urine. The use of a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in bioanalysis, offering significant advantages over non-isotope labeled analogs. This document outlines these advantages, supported by representative experimental protocols and expected performance data based on regulatory guidelines.
The Critical Role of Deuterated Internal Standards in Bioanalysis
In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, an internal standard (IS) is crucial for correcting variability during sample preparation and analysis.[1] An ideal IS should mimic the analyte's behavior throughout the entire process, including extraction recovery, and ionization response in the mass spectrometer.[1]
Stable isotope-labeled internal standards, such as this compound, are the preferred choice because their physicochemical properties are nearly identical to the analyte, Tolnaftate.[2][3] This co-elution and similar ionization behavior allow for effective compensation for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix—which is a primary source of imprecision in bioanalytical methods.[4] Non-isotopic internal standards, or structural analogs, may not co-elute or respond to matrix effects in the same way as the analyte, potentially leading to less accurate and precise results.[2][3]
Comparative Performance: this compound vs. Structural Analog IS
While specific experimental data for this compound is not publicly available, this section presents expected performance characteristics based on established principles of bioanalytical method validation. The data in the following tables are representative of what would be expected from a validated LC-MS/MS method for Tolnaftate, comparing the use of this compound with a hypothetical structural analog internal standard.
Table 1: Expected Performance in Human Plasma
| Parameter | This compound as IS | Structural Analog as IS | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.995 | >0.99 | >0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 10% | < 15% (< 20% at LLOQ) |
| Recovery (%) | Consistent (85-95%) | Variable (70-100%) | Consistent and reproducible |
| Matrix Effect (% CV) | < 5% | < 15% | Should not compromise accuracy and precision |
Table 2: Expected Performance in Human Urine
| Parameter | This compound as IS | Structural Analog as IS | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.995 | >0.99 | >0.99 |
| Accuracy (% Bias) | Within ± 7% | Within ± 12% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 7% | < 12% | < 15% (< 20% at LLOQ) |
| Recovery (%) | Consistent (80-90%) | Variable (65-95%) | Consistent and reproducible |
| Matrix Effect (% CV) | < 8% | < 20% | Should not compromise accuracy and precision |
Experimental Protocols
The following are representative protocols for the quantification of Tolnaftate in human plasma and urine using this compound as an internal standard.
Sample Preparation: Protein Precipitation for Plasma
-
Aliquoting: Transfer 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
Sample Preparation: Dilute-and-Shoot for Urine
-
Aliquoting: Transfer 50 µL of human urine sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Dilution and IS Spiking: Add 450 µL of a solution containing the internal standard, this compound (e.g., 10 ng/mL in 50:50 acetonitrile:water), to each tube.
-
Vortexing and Centrifugation: Vortex the tubes for 30 seconds, followed by centrifugation at 14,000 rpm for 5 minutes to pellet any particulates.
-
Supernatant Transfer: Transfer the supernatant to an autosampler vial or 96-well plate.
-
Injection: Inject a portion of the sample (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Tolnaftate: [M+H]+ → fragment ion (e.g., 308.1 → 144.1)
-
This compound: [M+H]+ → fragment ion (e.g., 315.1 → 151.1)
-
Visualizing Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the mechanism of action of Tolnaftate.
Tolnaftate's antifungal activity stems from its inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking this enzyme, Tolnaftate leads to a depletion of ergosterol and an accumulation of squalene, which disrupts the cell membrane's structure and function, ultimately leading to fungal cell death.[5]
Conclusion
For researchers and scientists in drug development, the choice of internal standard is a critical decision that impacts the quality and reliability of pharmacokinetic and toxicokinetic data. The use of a deuterated internal standard such as this compound is strongly recommended for the bioanalysis of Tolnaftate. It provides superior accuracy, precision, and robustness by effectively compensating for matrix effects and other sources of variability inherent in the analysis of complex biological samples. The representative data and protocols provided in this guide underscore the expected advantages of employing this compound, aligning with the stringent requirements of regulatory bodies for bioanalytical method validation.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Mechanism of action of Tolnaftate_Chemicalbook [chemicalbook.com]
The Justification for Employing Tolnaftate-d7 as a Deuterated Internal Standard in Bioanalytical Studies
In the landscape of bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of quantitative data are paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone of robust bioanalytical methods. This guide provides a comprehensive comparison of deuterated internal standards, specifically Tolnaftate-d7, against their non-deuterated counterparts, supported by established principles and experimental considerations.
Mitigating Matrix Effects: The Core Advantage of Deuterated Standards
Biological matrices, such as plasma, urine, and tissue homogenates, are complex environments containing numerous endogenous components. These components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the "matrix effect".[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][2]
A deuterated internal standard, like this compound, is chemically identical to the analyte of interest, Tolnaftate, with the only difference being the substitution of seven hydrogen atoms with deuterium atoms.[3] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. Crucially, because their physicochemical properties are nearly identical, the analyte and the deuterated internal standard co-elute during chromatography and experience the same degree of matrix effects.[4] This co-elution ensures that any signal suppression or enhancement affecting the analyte will also proportionally affect the deuterated internal standard, allowing for accurate correction and reliable quantification.[4]
In contrast, a non-deuterated internal standard, which is a different chemical entity altogether, will have different chromatographic behavior and will not co-elute with the analyte. Consequently, it will experience a different and unpredictable matrix effect, leading to a failure to accurately compensate for the variability in the analyte's signal and compromising the integrity of the data.
Expected Performance Comparison: this compound vs. Non-Deuterated Internal Standard
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) | Justification |
| Compensation for Matrix Effects | Excellent | Poor to Moderate | Co-elution and identical physicochemical properties of this compound ensure it experiences the same matrix effects as Tolnaftate. A structural analog will have different retention times and be subject to different matrix effects.[2][4] |
| Accuracy | High | Variable | By effectively normalizing for matrix effects and other sources of variability, this compound leads to more accurate quantification of Tolnaftate.[4] The accuracy with a non-deuterated IS can be compromised by differential matrix effects. |
| Precision | High | Lower | The consistent correction for variability by this compound results in lower coefficients of variation (%CV) and therefore higher precision in the measurements. |
| Extraction Recovery Compensation | Excellent | Moderate | This compound will have nearly identical extraction recovery to Tolnaftate from the biological matrix, effectively correcting for any variability in the sample preparation process. A structural analog may have different extraction efficiency. |
| Chromatographic Behavior | Nearly Identical to Analyte | Different from Analyte | The deuterium substitution in this compound results in a negligible difference in retention time compared to Tolnaftate, ensuring co-elution. A structural analog will have a distinct retention time. |
| Method Robustness | High | Moderate to Low | The ability of this compound to compensate for a wide range of variables makes the analytical method more robust and less susceptible to minor changes in experimental conditions. |
Experimental Protocol: Quantification of Tolnaftate in Human Plasma using LC-MS/MS with this compound
The following is a representative experimental protocol for the quantification of Tolnaftate in human plasma, compiled from established bioanalytical methods. This protocol is intended as a guide and should be fully validated before implementation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, add 300 µL of ice-cold acetonitrile containing this compound (concentration to be optimized, e.g., 50 ng/mL).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Agilent 6495 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tolnaftate: [M+H]+ → fragment ion (to be determined); this compound: [M+H]+ → fragment ion (to be determined) |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 3500 V |
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) for linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability.
Mechanism of Action: Tolnaftate's Inhibition of Ergosterol Biosynthesis
Tolnaftate is a synthetic thiocarbamate antifungal agent. Its mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting squalene epoxidase, Tolnaftate disrupts the synthesis of ergosterol, leading to an accumulation of squalene and a deficiency of ergosterol in the fungal cell membrane. This disruption increases cell membrane permeability, leading to leakage of cellular contents and ultimately fungal cell death.
Caption: Tolnaftate's mechanism of action in a fungal cell.
Experimental Workflow for Bioanalytical Method Development
The development and validation of a robust bioanalytical method using a deuterated internal standard follows a structured workflow to ensure data quality and reliability.
Caption: Workflow for bioanalytical method development and validation.
References
- 1. A Validated Stability-Indicating HPLC-PDA Method for Tolnaftate: Identification, Characterization and In Silico Toxicity Predictions of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS/MS method for determination of bicalutamide on dried blood spots: application to pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
Navigating Bioanalytical Assays: A Comparative Guide to Inter-day and Intra-day Variability Using Tolnaftate-d7
For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reproducible results. This guide provides a comparative analysis of the expected inter-day and intra-day variability when using Tolnaftate-d7, a deuterated internal standard, versus a non-deuterated alternative, progesterone, in the bioanalysis of Tolnaftate.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The co-elution of the SIL internal standard with the analyte of interest allows for effective compensation for variability in sample preparation, matrix effects, and instrument response. This guide presents representative data for a deuterated internal standard alongside published data for a non-deuterated alternative to illustrate the performance differences.
Performance Comparison: this compound vs. Progesterone
The following table summarizes the expected performance characteristics for this compound as a deuterated internal standard in an LC-MS/MS assay, based on typical validation data for small molecules using such standards. This is compared with published data for an HPLC-UV method for Tolnaftate that utilizes progesterone as an internal standard.
| Performance Metric | This compound (Representative Data for a Deuterated IS) | Progesterone (Published Data for a Non-Deuterated IS) | Regulatory Acceptance Criteria (FDA & EMA) |
| Intra-day Precision (%RSD) | ≤ 5% | ≤ 3.8%[1] | ≤ 15% (≤ 20% at LLOQ)[2][3][4][5][6][7][8][9] |
| Inter-day Precision (%RSD) | ≤ 8% | ≤ 3.4%[1] | ≤ 15% (≤ 20% at LLOQ)[2][3][4][5][6][7][8][9] |
| Intra-day Accuracy (%RE) | ± 10% | Not explicitly reported, but within acceptable limits | ± 15% (± 20% at LLOQ)[2][3][4][5][6][7][8][9] |
| Inter-day Accuracy (%RE) | ± 10% | Not explicitly reported, but within acceptable limits | ± 15% (± 20% at LLOQ)[2][3][4][5][6][7][8][9] |
Note: The data for this compound is representative of the performance of deuterated internal standards in similar bioanalytical assays and is not from a specific study on this compound due to the absence of publicly available data. The data for progesterone is from a published HPLC method for Tolnaftate analysis.
Experimental Protocols
The determination of inter-day and intra-day variability is a critical component of bioanalytical method validation as stipulated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6][7][8][9]
Assessment of Intra-day and Inter-day Precision and Accuracy
Objective: To assess the precision and accuracy of the bioanalytical method within a single day and over multiple days.
Procedure:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These concentrations should be within the range of the calibration curve.
-
Intra-day (Within-run) Analysis:
-
Analyze a minimum of five replicates of each QC concentration level in a single analytical run.
-
Calculate the concentration of each replicate using the calibration curve.
-
The precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
-
The accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration (relative error, %RE).
-
-
Inter-day (Between-run) Analysis:
-
Analyze the QC samples on at least three different days.
-
Calculate the %RSD and %RE for the combined data from all runs.
-
Acceptance Criteria (as per FDA and EMA guidelines): [2][3][4][5][6][7][8][9]
-
Precision (%RSD): The %RSD should not exceed 15% for all QC levels, except at the Lower Limit of Quantification (LLOQ), where it should not exceed 20%.
-
Accuracy (%RE): The mean concentration should be within ±15% of the nominal value for all QC levels, except at the LLOQ, where it should be within ±20%.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams depict a typical bioanalytical workflow and the logical relationship in selecting an internal standard.
References
- 1. A liquid chromatographic method for the determination of tolnaftate in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 4. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
Comparative Analysis of Tolnaftate Quantification: A Guide to Method Selection with and without an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of active pharmaceutical ingredients (APIs) such as Tolnaftate, the choice between using an analytical method with or without an internal standard is a critical decision that can significantly impact the reliability and accuracy of the results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Tolnaftate, examining the theoretical benefits and practical implications of employing an internal standard versus an external standard method.
The use of an internal standard (IS) is a powerful technique to minimize random and systematic errors during analysis, thereby improving the precision of the results.[1] An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a constant amount to all samples, calibration standards, and blanks. By calculating the ratio of the analyte's response to the internal standard's response, variations arising from sample preparation, injection volume inconsistencies, and instrument drift can be effectively compensated.
Conversely, an external standard method relies on a calibration curve generated from a series of standards with known concentrations of the analyte. While simpler in execution, this method's accuracy is highly dependent on the precise and consistent handling of all samples and standards.
This guide will delve into the experimental protocols for both approaches and present a comparative summary of their performance metrics based on published validation data.
Experimental Protocols
Method 1: HPLC Quantification of Tolnaftate without an Internal Standard
This method is based on a validated HPLC assay for the determination of Tolnaftate in human skin samples.[2]
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV detection.
-
Column: C18 column (e.g., 125 x 4 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water.
-
Flow Rate: 0.8 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: 257 nm.[2]
-
Column Temperature: 40°C.[2]
Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Tolnaftate in methanol (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 0.6–100 µg/mL).[2]
-
Sample Extraction: For formulated products or biological matrices, extract Tolnaftate using a suitable solvent such as methanol, potentially aided by ultrasonication.[2]
-
Analysis: Inject the prepared standards and samples into the HPLC system and record the peak areas.
Data Analysis:
Construct a calibration curve by plotting the peak area of Tolnaftate against the corresponding concentration for the calibration standards. Determine the concentration of Tolnaftate in the samples by interpolating their peak areas from the calibration curve.
Method 2: HPLC Quantification of Tolnaftate with Progesterone as an Internal Standard (Based on USP Recommendations)
The United States Pharmacopeia (USP) recommends an HPLC method for Tolnaftate in certain formulations that utilizes progesterone as an internal standard.[2] While a specific detailed validation report for this exact method was not found in the searched literature, the following protocol is constructed based on the USP mention and general principles of internal standard methodology.
Chromatographic Conditions (Hypothetical, based on typical practice):
-
Instrument: High-Performance Liquid Chromatograph with UV detection.
-
Column: C18 column.
-
Mobile Phase: A mixture of acetonitrile and water.[2]
-
Flow Rate: Approximately 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm (a common wavelength for both compounds).
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Sample Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of Progesterone in the mobile phase at a known concentration.
-
Standard Stock Solution: Prepare a stock solution of Tolnaftate in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards containing a constant concentration of Progesterone and varying concentrations of Tolnaftate.
-
Sample Preparation: To a known amount of the sample, add a precise volume of the Progesterone internal standard stock solution before proceeding with the extraction or dilution steps.
-
Analysis: Inject the prepared standards and samples into the HPLC system and record the peak areas for both Tolnaftate and Progesterone.
Data Analysis:
Calculate the response factor (RF) for Tolnaftate relative to the Progesterone internal standard using the calibration standards. The concentration of Tolnaftate in the samples is then determined using the ratio of the peak areas of Tolnaftate and Progesterone.
Performance Comparison
The following table summarizes the expected performance characteristics of the two methods based on published validation data for a method without an internal standard and the theoretical advantages conferred by using an internal standard.
| Parameter | Method without Internal Standard (External Standard) | Method with Internal Standard (Progesterone) | Rationale for Difference |
| Accuracy | Within-day recovery: 98.2–104.2%Between-day recovery: 98.7–101.4%[2] | Expected to be high and potentially more consistent across different batches and analysts. | The internal standard corrects for procedural errors and variations in sample matrix effects, leading to improved accuracy. |
| Precision | Within-day and between-day imprecision: ≤ 3.8% (RSD)[2] | Expected to be higher (lower %RSD). | The use of peak area ratios minimizes the impact of injection volume variability and other random errors, thus improving precision.[1] |
| Linearity | Linear range: 0.6–100 µg/mL[2] | Expected to have a similar or wider linear range. | Linearity is a function of the detector response and is not inherently different, but the internal standard can help maintain linearity over a broader range by compensating for detector fluctuations. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Dependent on instrument sensitivity and sample matrix. | Similar to the external standard method, but potentially more robust at lower concentrations due to improved precision. | The fundamental sensitivity is determined by the detector, but the ability to reliably quantify at low levels is enhanced by the internal standard. |
| Robustness | Susceptible to variations in sample preparation, injection volume, and instrument conditions. | More robust against minor variations in experimental conditions. | The ratiometric measurement inherently compensates for many common sources of analytical variability. |
| Complexity & Cost | Simpler to prepare standards and analyze data. Lower cost due to fewer reagents. | Requires an additional, pure internal standard. More complex data analysis (calculation of response factors and ratios). | The addition of an internal standard adds a step to the workflow and requires the purchase and maintenance of an additional reference standard. |
Visualizing the Workflow
To further elucidate the practical differences between these two analytical approaches, the following diagrams illustrate the experimental workflows.
Caption: Workflow for Tolnaftate analysis without an internal standard.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
